

Technical Guide: Spectroscopic Profiling of 4-(3-Sulfanylphenyl)butanoic Acid

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Compound of Interest

Compound Name: 4-(3-sulfanylphenyl)butanoic Acid

CAS No.: 359436-80-9

Cat. No.: B014481

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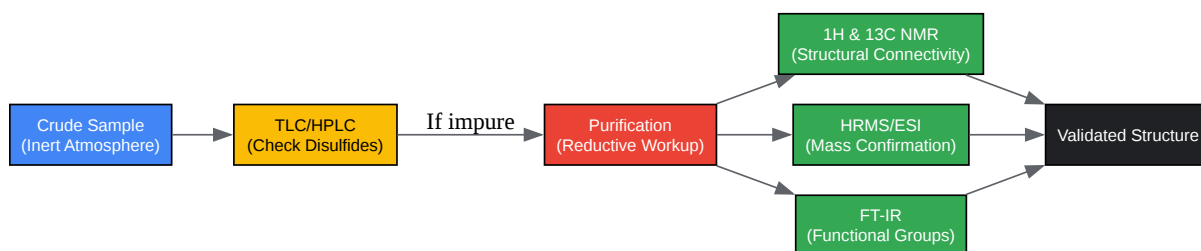
Executive Summary & Compound Identity

4-(3-sulfanylphenyl)butanoic acid is a bifunctional aryl linker featuring a terminal carboxylic acid and a meta-positioned thiol group. It serves as a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors, PROTAC linkers, and self-assembled monolayers (SAMs) on gold surfaces.[1]

- IUPAC Name: **4-(3-sulfanylphenyl)butanoic acid**
- Molecular Formula:
- Molecular Weight: 196.27 g/mol [1][2]
- Key Functional Groups: Carboxylic Acid (), Thiol (), Phenyl Ring (meta-sub).

Structural Elucidation Strategy

The characterization protocol relies on distinguishing the meta-substitution pattern from the more common para-isomers and verifying the integrity of the oxidation-prone thiol group.



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Figure 1: Recommended structural validation workflow. Note the emphasis on reductive workup to prevent disulfide dimerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection:

is standard. However, if the

proton is not visible due to exchange, DMSO-d₆ is recommended to slow exchange rates and resolve the thiol proton.

NMR Data (400 MHz,)

The spectrum is characterized by a 3-carbon aliphatic chain and a meta-substituted aromatic system.

Position	Shift (, ppm)	Multiplicity	Integration	Assignment / Coupling ()
-COOH	11.0 – 12.5	Broad Singlet	1H	Carboxylic acid proton (exchanges with).
Ar-H (2)	7.15 – 7.20	Singlet (broad)	1H	Isolated proton between alkyl and thiol groups.
Ar-H (5)	7.10 – 7.15	Triplet (pseudo)	1H	Meta-coupling dominates.
Ar-H (4,6)	6.95 – 7.05	Multiplet	2H	Ortho/Para to alkyl/thiol.
-SH	3.40 – 3.60	Singlet (broad)	1H	Thiol proton. Chemical shift varies with concentration. ^[1]
Ar-CH -	2.65	Triplet	2H	Benzylic protons ().
-CH -CO	2.38	Triplet	2H	-protons to carbonyl ().
-CH -	1.96	Quintet/Mult	2H	Central methylene protons.

Expert Insight: The key to distinguishing the meta isomer from the para isomer is the aromatic region. The para isomer would show a symmetric AA'BB' system (two doublets).[1] The meta isomer displays a more complex ABCD-like pattern, often with a distinct singlet-like peak for the proton at position 2 (isolated between substituents).

NMR Data (100 MHz,)

Carbon Type	Shift (, ppm)	Assignment
C=O	180.1	Carboxylic Acid Carbonyl
Ar-C (ipso)	142.5	Quaternary C attached to alkyl chain
Ar-C (S)	131.0	Quaternary C attached to Thiol
Ar-C	129.5, 128.8, 126.5, 125.0	Aromatic methines (Meta-substitution pattern)
-CH -	35.0	Benzylic Carbon
-CH -	33.5	-Carbon to Acid
-CH -	26.2	Central Methylene

Infrared (IR) Spectroscopy

IR is critical for confirming the presence of the thiol group, which is often silent in UV methods.

[1]

Wavenumber ()	Intensity	Vibrational Mode	Diagnostic Value
2900 – 3100	Medium	C-H Stretch	Aliphatic and Aromatic C-H.
2550 – 2600	Weak	S-H Stretch	Primary confirmation of free thiol.
1700 – 1715	Strong	C=O Stretch	Carboxylic acid dimer.
1200 – 1300	Medium	C-O Stretch	Acid functionality.
690 & 780	Strong	C-H Bend	Meta-substituted benzene (out-of-plane).

Protocol Note: The S-H stretch is notoriously weak. If the peak is absent, check for disulfide formation (S-S stretch appears at ~500-540

, often obscured). Raman spectroscopy is far superior for detecting the S-H moiety if available. [1]

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the carboxylic acid. Electron Impact (EI) is suitable for non-derivatized samples.

- Molecular Ion:

(ESI-);

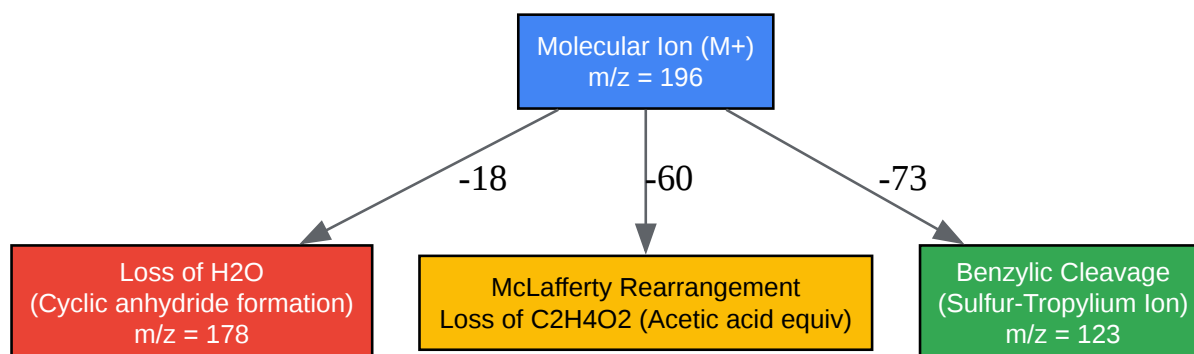
(EI).

- Base Peak (EI): Often

136 or 118 depending on fragmentation energy.[1]

Fragmentation Pathway (EI/MS)

The fragmentation logic follows the "Benzyl-Tropylium" rule but is modified by the sulfur atom.



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Figure 2: Predicted EI-MS fragmentation pathway. The formation of the cyclic anhydride ion (m/z 178) is characteristic of gamma-phenyl butyric acids.

Experimental Handling & Quality Control

Disulfide Contamination

The primary impurity in **4-(3-sulfanylphenyl)butanoic acid** is the disulfide dimer, formed via air oxidation.

- Observation: In NMR, the S-H proton disappears, and the aromatic signals shift slightly downfield. In MS, a peak at

(

) appears.

- Remediation: Add Dithiothreitol (DTT) or TCEP to the NMR tube if analyzing an aged sample, or store the compound under Argon at -20°C.[1]

Synthesis Validation (Reference Route)

If experimental data is ambiguous, valid identity is confirmed via the synthetic precursor.[1] The most reliable route is the Diazotization of 4-(3-aminophenyl)butanoic acid:

- Precursor: 4-(3-aminophenyl)butanoic acid.

- Reaction:

Diazonium Salt.[1]

- Substitution: Reaction with Potassium Ethyl Xanthate

Hydrolysis

Thiol Product.

- Validation: Disappearance of Amine N-H peaks (broad, 3-5 ppm) and appearance of S-H (2550).

References

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Sources

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- 2. amerigoscientific.com [amerigoscientific.com]

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